An In-depth Technical Guide to Aminooxy-PEG4-azide: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Aminooxy-PEG4-azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG4-azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a terminal aminooxy group and an azide group connected by a hydrophilic polyethylene glycol (PEG) spacer, allows for the sequential and controlled linkage of two different molecules.[1][2] This guide provides a comprehensive overview of the structure, properties, and common experimental protocols involving Aminooxy-PEG4-azide, designed to equip researchers with the knowledge for its effective application.
Core Structure and Properties
Aminooxy-PEG4-azide possesses a linear structure comprising three key components:
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Aminooxy Group (-O-NH₂): This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[3][4] This reaction is highly efficient under mild, slightly acidic to neutral conditions (pH 4.5-7.5).
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PEG4 Spacer (- (CH₂CH₂O)₄ -): The tetraethylene glycol spacer is a flexible, hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.
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Azide Group (-N₃): This moiety is a key component for "click chemistry." It reacts with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO and BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.
The dual reactivity of Aminooxy-PEG4-azide allows for a highly controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.
Quantitative Data Summary
The key quantitative properties of Aminooxy-PEG4-azide are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₀H₂₂N₄O₅ | |
| Molecular Weight | 278.3 g/mol | |
| CAS Number | 2100306-61-2 | |
| Appearance | Varies (often a liquid or oil) | |
| Purity | Typically ≥95% or ≥98% | |
| Storage Conditions | -20°C for long-term storage. It is recommended to use immediately (within 1 week) as aminooxy compounds can be sensitive. | |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. |
Chemical Structure Diagram
Caption: Chemical structure of Aminooxy-PEG4-azide.
Experimental Protocols
Aminooxy-PEG4-azide is employed in a two-step conjugation strategy. First, the aminooxy group is reacted with a carbonyl-containing molecule. Second, the azide group is conjugated to an alkyne-containing molecule.
Protocol 1: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol describes the conjugation of Aminooxy-PEG4-azide to a protein that has been modified to contain an aldehyde group.
Materials:
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Aldehyde-modified protein (e.g., 1-5 mg/mL in reaction buffer)
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Aminooxy-PEG4-azide
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Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5 (amine-free). For less stable molecules, a lower pH of 4.5 can be used, sometimes with a catalyst like aniline.
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Anhydrous DMSO or DMF for stock solution
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Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
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Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of Aminooxy-PEG4-azide in anhydrous DMSO or DMF.
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Reaction Setup: Add a 10- to 50-fold molar excess of the Aminooxy-PEG4-azide stock solution to the aldehyde-modified protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Reaction times can be extended for ketone-containing molecules, which react more slowly than aldehydes.
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Purification: Remove excess, unreacted Aminooxy-PEG4-azide using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS for click chemistry).
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Characterization (Optional): The successful conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
Protocol 2: Azide-Alkyne Cycloaddition (Click Chemistry)
The azide-functionalized molecule from Protocol 1 can be conjugated to an alkyne-containing molecule via CuAAC or SPAAC.
Materials:
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Azide-functionalized molecule (from Protocol 1)
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Alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug)
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
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Reducing Agent: Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)
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Copper Ligand (optional, but recommended for proteins): TBTA or BTTAA stock solution (e.g., 50 mM in DMSO)
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Reaction Buffer: PBS, pH 7.4
Procedure:
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Reactant Preparation: In a reaction tube, combine the azide-functionalized molecule and a 2- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.
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Catalyst Preparation (if using a ligand): In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
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Reaction Initiation: Add the copper or copper/ligand solution to the reactant mixture. The final copper concentration is typically 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper.
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Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.
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Purification: Purify the final conjugate using an appropriate method such as desalting columns, dialysis, or chromatography (e.g., SEC) to remove excess reagents and copper.
This method is copper-free and ideal for use in living systems or with sensitive biomolecules.
Materials:
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Azide-functionalized molecule (from Protocol 1)
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Strained alkyne-containing molecule (e.g., DBCO-, BCN-functionalized)
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Reaction Buffer: PBS, pH 7.4
Procedure:
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Reaction Setup: Combine the azide-functionalized molecule with a 2- to 4-fold molar excess of the strained alkyne-containing molecule in the reaction buffer.
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Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by SDS-PAGE.
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Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove the unreacted alkyne molecule.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a two-step bioconjugation using Aminooxy-PEG4-azide.
Caption: General workflow for two-step bioconjugation.
Conclusion
Aminooxy-PEG4-azide is a powerful and versatile tool for creating specific and well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, stepwise conjugation process that is applicable to a wide range of molecules, including proteins, peptides, and small molecule drugs. By understanding its structure and leveraging the established protocols for oxime ligation and click chemistry, researchers can effectively utilize this linker to advance their work in drug development, diagnostics, and fundamental biological research.
